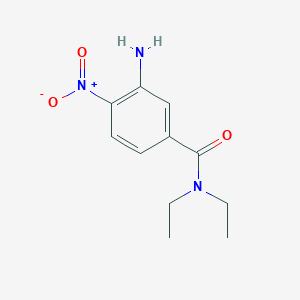

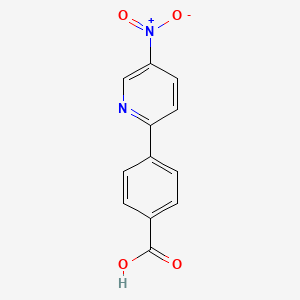

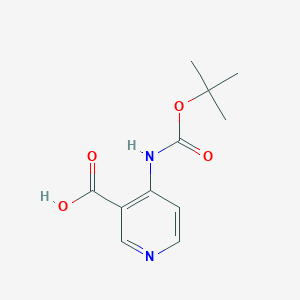

4-(5-Nitropyridin-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

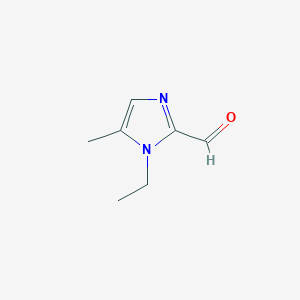

4-(5-Nitropyridin-2-yl)benzoic acid is a compound that can be inferred to have a nitro group attached to a pyridine ring and a benzoic acid moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multistep reactions that may include nitration, amidation, and other functional group transformations. For instance, the synthesis of heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid involves immobilization on a solid support, substitution reactions, and cyclization steps . Although the exact synthesis route for this compound is not provided, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with nitro groups and benzoic acid moieties has been studied using X-ray crystallography. For example, the structures of 4-nitro-2-benzoylbenzoic acid and 5-nitro-2-benzoylbenzoic acid have been determined, showing that the nitro groups are essentially in the plane of the ring and that these compounds form H-bonded dimers . This information suggests that this compound may also exhibit planarity between the nitro group and the aromatic ring, as well as the potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of nitro-containing benzoic acids can be quite diverse. For example, the nitro group can undergo reduction reactions, and the carboxylic acid functionality can participate in the formation of amides or esters . The presence of a pyridine ring in this compound could introduce additional reactivity, such as nucleophilic substitution at the pyridine nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzoic acids are influenced by their molecular structure. The planarity of the nitro group and its orientation relative to the aromatic ring can affect the compound's density and solubility . The presence of hydrogen bonding can also influence the melting point and boiling point. While the exact properties of this compound are not detailed in the provided papers, it is likely that it shares some characteristics with the compounds studied, such as the formation of hydrogen-bonded dimers and specific solubility behavior in organic solvents.

Aplicaciones Científicas De Investigación

Crystallography and Solid-State Proton Transfer : Research by Seaton et al. (2013) in "CrystEngComm" focused on multi-component crystals formed between 4-phenylpyridine and substituted benzoic acids. This study provides insight into the influence of chemical and structural factors on hydrogen location between components in crystal formation, which can be relevant to the understanding of 4-(5-Nitropyridin-2-yl)benzoic acid in crystallography and solid-state chemistry (Seaton, Munshi, Williams, & Scowen, 2013).

Photoaffinity Labeling and Photolysis : Branchini et al. (1992) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discuss the synthesis of a tritium-labeled aryl azide photoaffinity labeling agent, which is relevant to understanding the role of nitropyridin-benzoic acid derivatives in photochemistry and their potential applications in labeling and tracing studies (Branchini, Adams, Egan, & Murtiashaw, 1992).

Optoelectronic Applications : Periyasamy, Jebas, & Thailampillai (2007) in "Materials Letters" synthesized a new crystal from 2-aminopyridinium para-nitrobenzoate, which is structurally related to this compound. This study is significant for understanding the potential of such compounds in the development of optoelectronic devices, given their transparency and bandgap properties (Periyasamy, Jebas, & Thailampillai, 2007).

Supramolecular Chemistry : In "Crystal Growth & Design," Tan et al. (2006) discuss the use of achiral benzoic acid derivatives, including p-nitrobenzoic acid, in forming chiral cocrystals. This research is pertinent to understanding the role of this compound in supramolecular chemistry and the formation of chiral structures (Tan, Jie, Pang, Song, Ma, & Meng, 2006).

Luminescence Sensitization in Inorganic Chemistry : Viswanathan & Bettencourt-Dias (2006) in "Inorganic Chemistry" explore thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers of Eu(III) and Tb(III) luminescence. This study is relevant to the understanding of how nitrobenzoic acid derivatives can be used in luminescence studies and potentially in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Antimicrobial Properties : El-Meguid (2014) in the "Egyptian Pharmaceutical Journal" discusses the synthesis and antimicrobial activity of compounds containing benzoimidazol moieties, which can be associated with the study of this compound derivatives in exploring their potential antimicrobial properties (El-Meguid, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4-(5-nitropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(17)18/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUGROHPQPRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627884 |

Source

|

| Record name | 4-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223127-49-9 |

Source

|

| Record name | 4-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)